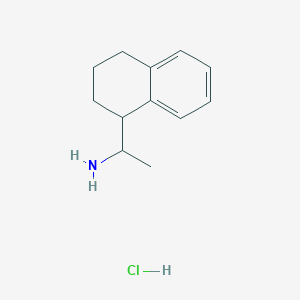
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, and is often used in various chemical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydro-1-naphthylamine, which is then reacted with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The subsequent amination step is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
化学反应分析
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
科学研究应用
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar chemical properties.
1-Naphthalenamine: Another naphthalene derivative with distinct reactivity.
1-Tetralol: A hydroxylated derivative of tetrahydronaphthalene.
Uniqueness
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .
生物活性
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound interacts with various neurotransmitter systems, primarily focusing on the central nervous system (CNS). It has been shown to exhibit monoaminergic activity , influencing serotonin and norepinephrine levels. This mechanism is crucial for its potential antidepressant effects.
1. Antidepressant Effects
A study evaluated the antidepressant-like effects of this compound in rodent models. The results demonstrated a significant reduction in immobility time in the forced swim test (FST), suggesting enhanced mood and decreased depressive behavior. The compound's efficacy was comparable to established antidepressants like fluoxetine.
2. Neuroprotective Properties
The compound has shown neuroprotective effects in models of neurodegenerative diseases. In vitro studies indicated that it could reduce oxidative stress markers and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Case Studies
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is rapidly absorbed following administration. Its bioavailability is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects and potential toxicity.
属性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-3,5,7,9,11H,4,6,8,13H2,1H3;1H |
InChI 键 |
BGMGHSWZROVSRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCC2=CC=CC=C12)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















